N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
Description
N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 2,3-dimethylphenyl and a 4-methoxyphenyl group
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-5-4-6-17(14(13)2)19-18(20)12-9-15-7-10-16(21-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJXTZJKOYVHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The 2,3-dimethylaniline reacts with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound can be used in the synthesis of polymers and advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide
- N-(2,3-dimethylphenyl)-3-(4-chlorophenyl)propanamide
- N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)propanamide
Uniqueness
N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
